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Chromous acetate

Cat. No.: B1585019
CAS No.: 628-52-4
M. Wt: 172.10 g/mol
InChI Key: WDNIVTZNAPEMHF-UHFFFAOYSA-N
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Description

Historical Development of Chromous Acetate (B1210297) Chemistry

The story of chromous acetate is a prime example of a scientific discovery made well ahead of its time. Its initial preparation predates the theoretical framework needed to understand its remarkable structure by more than a century.

Chromium(II) acetate was first synthesized by the French chemist Eugène-Melchior Péligot in 1844. wikipedia.orgchemeurope.comhud.ac.uk His synthesis apparently produced the dimeric form, Cr₂(OAc)₄(H₂O)₂. wikipedia.orgchemeurope.com The typical laboratory preparation, which has become a classic experiment for inorganic chemistry students, involves the reduction of a chromium(III) salt solution with zinc metal. wikipedia.orgprepchem.com The resulting blue solution of Cr(II) ions is then treated with a solution of sodium acetate, causing the immediate precipitation of this compound as a brilliant red, crystalline solid. wikipedia.orgchemeurope.comprepchem.com

The synthesis is famously challenging due to the high sensitivity of the chromium(II) ion to aerial oxidation. wikipedia.orgumb.edu Any accidental introduction of air into the reaction apparatus is easily detected by the discoloration of the bright red product. wikipedia.orgchemeurope.com Early characterization noted its striking brick-red color and its diamagnetism, properties that were considered unusual for a chromium(II) compound and hinted at a complex electronic structure. wikipedia.orgumb.edu

Property Observation
Appearance Brick-red solid wikipedia.orgumb.edu
Magnetic Property Diamagnetic wikipedia.orgumb.edu
Solubility Poorly soluble in water and methanol (B129727) wikipedia.orgchemeurope.com

For over a hundred years after its initial synthesis, the true nature of the bonding in this compound remained a mystery. The unusual structure was not fully recognized until 1951. wikipedia.orgchemeurope.com The groundbreaking elucidation of its molecular structure revealed a dimeric "paddlewheel" conformation, where two chromium atoms are held in close proximity by four bridging acetate ligands. wikipedia.org Each chromium atom is also coordinated to a water molecule at its axial position. wikipedia.orgchemeurope.com

The definitive breakthrough came with the work of F. Albert Cotton and his colleagues, who, in the context of their broader investigation into metal-metal bonds, identified the presence of a quadruple bond between the two chromium atoms. hud.ac.ukwikipedia.org While the first definitive characterization of a quadruple bond was on the [Re₂Cl₈]²⁻ ion, this compound became a classic and more accessible example of this phenomenon. wikipedia.orgchemeurope.comnumberanalytics.com

This quadruple bond, consisting of one sigma (σ), two pi (π), and one delta (δ) bond, arises from the overlap of d-orbitals on the two metal centers. wikipedia.orgchemeurope.com The existence of this strong metal-metal interaction explains the compound's key features: its diamagnetism and the remarkably short distance between the chromium atoms, measured at approximately 2.362 Å. wikipedia.orgacs.org

Structural Feature Description
Molecular Formula Cr₂(CH₃CO₂)₄(H₂O)₂ wikipedia.org
Coordination Geometry Octahedral around each Cr atom wikipedia.orgchemeurope.com
Cr-Cr Bond Type Quadruple (σ²π⁴δ²) wikipedia.orgchemeurope.com
Cr-Cr Bond Distance ~2.362 Å acs.org

Early Syntheses and Initial Characterization Efforts

Academic Rationale for Investigating this compound

The unique characteristics of this compound have made it a subject of intense academic interest, providing fundamental insights into several key areas of chemistry.

Cr₂(OAc)₄(H₂O)₂ is a foundational compound in coordination chemistry. Its paddlewheel structure is a classic example of a binuclear complex. wikipedia.org It serves as a versatile starting material for the synthesis of a wide array of other chromium(II) compounds. wikipedia.orgchemeurope.com The axial water ligands are relatively labile and can be substituted by various other Lewis bases, allowing for the systematic modification of the molecule's properties. wikipedia.orge-asct.org This has enabled extensive studies into how the nature of the axial ligand influences the properties of the metal-metal bond. e-asct.orge-asct.org The coordination chemistry of chromium is diverse, and this complex is a key representative of the +2 oxidation state. ontosight.ai

This compound holds a place of historical and pedagogical importance in the theory of metal-metal multiple bonds. wikipedia.org As the first-synthesized compound later found to possess a quadruple bond, it is a textbook example used to introduce the concept. hud.ac.ukwikipedia.org The bonding in d⁴-d⁴ systems like dimeric Cr(II) is a perfect illustration of the maximum bond order achievable between two metal atoms, involving the overlap of d-orbitals to form σ, π, and δ bonds. libretexts.org The study of this compound and its analogues (e.g., molybdenum(II) acetate) has been crucial for developing and refining the molecular orbital theory that describes this unique form of chemical bonding. wikipedia.orgchemeurope.come-asct.org

The chromium(II) ion is a potent reducing agent, and this compound is a convenient and relatively stable source of this reactivity. umb.edu It has found application in organic synthesis for the dehalogenation of various organic compounds, such as α-bromoketones and chlorohydrins. wikipedia.orgchemeurope.comnih.govnih.gov The reactions are believed to proceed through single-electron transfer mechanisms. wikipedia.org

In the realm of catalysis, chromium acetate has been investigated for its catalytic activity. It is used as a catalyst in polymerization reactions, such as for olefins, and as an oxidation catalyst. ontosight.airesearchgate.netnih.govsamaterials.com Its ability to participate in redox cycles and coordinate with various substrates underpins its utility in catalytic research. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8CrO4 B1585019 Chromous acetate CAS No. 628-52-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

628-52-4

Molecular Formula

C4H8CrO4

Molecular Weight

172.10 g/mol

IUPAC Name

acetic acid;chromium

InChI

InChI=1S/2C2H4O2.Cr/c2*1-2(3)4;/h2*1H3,(H,3,4);

InChI Key

WDNIVTZNAPEMHF-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Cr+2]

Canonical SMILES

CC(=O)O.CC(=O)O.[Cr]

Other CAS No.

628-52-4

Pictograms

Irritant

Origin of Product

United States

Advanced Synthetic Methodologies for Chromous Acetate and Its Derivatives

Controlled Synthesis of Chromous Acetate (B1210297) Hydrate (B1144303)

The hydrated form of chromous acetate, with the formula Cr₂(CH₃CO₂)₄(H₂O)₂, is a red-colored compound recognized for its distinctive quadruple bond between the two chromium atoms. wikipedia.org Its synthesis is a common yet challenging procedure in inorganic chemistry labs, often used to assess a chemist's skill in handling air-sensitive compounds. wikipedia.orgchemeurope.com

Reduction of Chromium(III) Precursors in Acidic Media

The synthesis typically commences with the reduction of a chromium(III) compound in an aqueous solution. wikipedia.org A common starting material is chromium(III) chloride (CrCl₃) or potassium dichromate (K₂Cr₂O₇). umb.eduslideshare.net Zinc metal is frequently employed as the reducing agent in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgumb.eduslideshare.net

The reduction process is visually indicated by a series of color changes. The initial orange or green color of the Cr(VI) or Cr(III) solution, respectively, transitions to a distinct blue color, signifying the formation of the chromium(II) ion (Cr²⁺). wikipedia.orgumb.edu The fundamental reaction is:

2 Cr³⁺ + Zn → 2 Cr²⁺ + Zn²⁺ wikipedia.org

It is crucial to maintain an acidic environment to facilitate the reduction and stabilize the resulting Cr²⁺ ions. umb.edu Alternative reducing agents to zinc, such as magnesium or manganese, could theoretically be used due to their more negative standard reduction potentials, though zinc is a practical choice. stackexchange.com

Optimized Precipitation and Isolation Techniques under Anaerobic Conditions

Once the blue solution of Cr²⁺ is obtained, it is treated with a solution of sodium acetate (NaOAc). wikipedia.org This results in the rapid precipitation of this compound dihydrate as a bright red solid. wikipedia.orgslideshare.net

2 Cr²⁺ + 4 OAc⁻ + 2 H₂O → Cr₂(OAc)₄(H₂O)₂ wikipedia.org

The entire process, from reduction to isolation, must be conducted under anaerobic (oxygen-free) conditions to prevent the immediate oxidation of the highly reactive Cr(II) ion back to the more stable Cr(III) state. umb.edu This is often achieved by performing the reaction under a continuous stream of an inert gas, such as nitrogen or carbon dioxide. prepchem.com The accidental introduction of even a small amount of air is readily apparent by the discoloration of the final product from its characteristic bright red. wikipedia.orgchemeurope.com

Isolation of the precipitate involves careful filtration, washing, and drying, all under an inert atmosphere. The precipitate is typically washed with deoxygenated water, followed by ethanol (B145695) and ether to facilitate drying. umb.edu

Preparation of Anhydrous this compound

The anhydrous form of this compound, Cr₂(CH₃CO₂)₄, is also a subject of significant interest. wikipedia.org It can be prepared from the hydrated form or through alternative synthetic routes. wikipedia.org

Thermal Dehydration Methods and Anhydrous Compound Properties

Heating the dihydrated this compound at temperatures above 100°C under vacuum results in the removal of the two axial water molecules, yielding the anhydrous compound. wikiwand.com This process must be carefully controlled to avoid decomposition. The resulting anhydrous this compound is a brown powder that is even more sensitive to oxygen than its hydrated counterpart. wikiwand.com

The properties of the anhydrous form differ slightly from the dihydrate. For instance, the Cr-Cr bond distance in anhydrous this compound is 2.288 Å, which is shorter than the Cr-Cr distance in the dihydrate. wikipedia.org Both the hydrated and anhydrous forms are diamagnetic. wikipedia.org

PropertyThis compound DihydrateAnhydrous this compound
Formula Cr₂(CH₃CO₂)₄(H₂O)₂Cr₂(CH₃CO₂)₄
Appearance Reddish powder/crystals wikipedia.orgBrown powder wikiwand.com
Solubility Poorly soluble in water and methanol (B129727) wikipedia.orgData not widely available
Magnetic Property Diamagnetic wikipedia.orgDiamagnetic wikipedia.org
Cr-Cr Bond Length 236.2 ± 0.1 pm wikipedia.org2.288 Å wikipedia.org

Alternative Synthetic Routes to Anhydrous Forms

Alternative methods for preparing anhydrous this compound and related carboxylates exist, which can be more convenient and avoid the challenges of thermal dehydration. chemeurope.com

A notable alternative route involves the reaction of chromocene (B72048), Cr(C₅H₅)₂, with acetic acid. wikiwand.comsmolecule.comwikiwand.com This reaction proceeds with the elimination of cyclopentadiene (B3395910) (C₅H₆) and directly yields the anhydrous this compound. wikiwand.comwikiwand.com

4 CH₃CO₂H + 2 Cr(C₅H₅)₂ → Cr₂(O₂CCH₃)₄ + 4 C₅H₆ wikiwand.comwikiwand.com

This method is advantageous because it directly produces the anhydrous form. chemeurope.com However, chromocene itself is an air-sensitive and flammable compound, which requires careful handling. researchgate.net More recently, a one-pot synthesis has been developed where chromium metal reacts with a mixture of acetic acid, acetic anhydride, and hydrobromic acid in the open air, offering a much simpler route to the anhydrous compound. researchgate.net

One-Pot Synthetic Approaches for Crystalline Anhydrous Forms

Historically, the synthesis of anhydrous this compound, Cr₂(O₂CCH₃)₄, involved multi-step procedures under strict anaerobic conditions or the use of expensive and flammable starting materials like chromocene. researchgate.net A significant advancement is the development of a one-pot reaction that allows for the synthesis of crystalline anhydrous dichromium(II) tetraacetate in the open atmosphere. researchgate.net This method is noted for being much superior to previous multi-step synthetic routes. researchgate.netresearchgate.net

The process involves the direct reaction of chromium metal powder with a specific mixture of acids. researchgate.net This approach avoids the rigorous exclusion of air that characterized older methods, making the synthesis more accessible and efficient. The resulting product, a powdery red specimen, is stable in the air for several hours, which is a notable improvement over predecessors. researchgate.nete-asct.org

Table 1: One-Pot Synthesis of Anhydrous this compound

Reactants Reagents Conditions Product Reference

This simplified, one-pot method represents a substantial improvement in the synthesis of the anhydrous precursor, which is crucial for the subsequent preparation of axially-ligated complexes.

Synthesis of Axial Ligand-Coordinated this compound Complexes

The synthesis of this compound complexes with axial ligands, Cr₂(OAc)₄L₂, is a key area of research, as the nature of the axial ligand (L) can tune the electronic and physical properties of the complex, such as the Cr-Cr quadruple bond distance. researchgate.netrsc.org These syntheses typically follow a two-step process: preparation of the anhydrous this compound, followed by the coordination of the desired axial ligands. researchgate.nete-asct.org Several distinct methodologies have been developed for this second step.

Ligand Exchange Reactions from Hydrated Precursors

One approach to synthesizing axially-ligated this compound complexes is through ligand exchange, starting from the hydrated precursor, Cr₂(OAc)₄(H₂O)₂. In these reactions, the axially coordinated water molecules are displaced by other ligands. This process can be influenced by the reaction conditions and the nature of the incoming ligand.

For instance, layering a ligand such as pyridine (B92270) on top of an aqueous solution containing chromium(II) acetate hydrate can lead to the formation of the desired complex. rsc.org However, this can sometimes result in a mixture of products, including both the starting hydrated complex and the newly formed pyridine-coordinated species. rsc.org Ligand exchange reactions are fundamental in coordination chemistry, where ions or molecules in a complex are replaced by others. libretexts.org In the context of metal-organic frameworks, the pKa match between the precursor's ligand and the incoming linker molecule can be crucial for a successful exchange. researchgate.net

Direct Coordination to Anhydrous this compound

A more common and often more controlled route to Cr₂(OAc)₄L₂ complexes involves the direct reaction of a chosen ligand with the pre-synthesized anhydrous this compound. researchgate.nete-asct.org This method avoids complications from the coordinated water in the hydrated precursor and allows for more direct control over the final product. Several techniques have been refined to achieve this coordination.

A facile method for preparing crystalline, axially coordinated this compound involves the simple dissolution of the anhydrous powder in a suitable ligand solvent. researchgate.netrsc.org This technique has been used to synthesize sub-millimeter scale single crystals of complexes with various axial ligands, such as water (H₂O), methanol (MeOH), and pyridine (py). researchgate.net

The general procedure requires dissolving anhydrous Cr₂(OAc)₄ in the target ligand solvent, which has been thoroughly degassed to remove dissolved oxygen, as the Cr(II) complexes are highly susceptible to oxidation. researchgate.nete-asct.orge-asct.org After dissolution, often at an elevated temperature, the complex is crystallized. rsc.org This can be achieved by lowering the temperature of the solution or through a simple drop-drying process, which can produce crystals rapidly, sometimes in less than an hour. researchgate.netrsc.orge-asct.org While this method is versatile, it often suffers from the low solubility of anhydrous this compound in many solvents, leading to very low yields, sometimes around 10%. e-asct.orge-asct.org

To overcome the limitations of solution-based methods, such as low yield and the need for rigorous degassing, a high-yield, gram-scale method known as Ligand Vapor Diffusion (LVD) has been developed. e-asct.orge-asct.org This approach involves exposing solid, anhydrous this compound crystals to a vapor-phase ligand without any dissolution. e-asct.orge-asct.org

In a typical LVD setup, the anhydrous Cr₂(OAc)₄ powder is placed in a vessel, while a smaller, open container with the liquid ligand is placed inside. e-asct.org The entire system is sealed and sometimes gently heated. The ligand evaporates, and its vapor diffuses and reacts directly with the surface of the anhydrous crystals, forming the axially coordinated complex. e-asct.orge-asct.org This process is driven by diffusion at the vapor-solid interface. e-asct.org The LVD method has been shown to produce gram-scale quantities of the desired product with nearly 100% yield in a matter of hours (e.g., 4-6 hours for complete reaction with water vapor). e-asct.orge-asct.org Powder X-ray diffraction studies confirm the high purity of the products and show a gradual conversion from the anhydrous to the coordinated form over time, without the formation of intermediates. e-asct.orge-asct.org

Table 2: Comparison of Direct Coordination Methods

Method Description Advantages Disadvantages Reference
Solution-Based Crystallization Anhydrous Cr₂(OAc)₄ is dissolved in degassed ligand solvent, followed by crystallization via cooling or evaporation. Facile, rapid for small scales, produces single crystals. Low yield (~10%), requires rigorous degassing, risk of oxidation. researchgate.netrsc.orge-asct.org
Vapor-Phase Diffusion (LVD) Anhydrous Cr₂(OAc)₄ powder reacts with ligand vapor without dissolution. Gram-scale, ~100% yield, high purity, no degassing of solvent needed. May not be suitable for all ligands (non-volatile). e-asct.orge-asct.org

| Seed-Mediated Growth | Small seed crystals are added to a supersaturated solution of the complex to promote controlled crystal growth. | Improved yield, larger and higher quality crystals, shorter reaction time than unseeded methods. | Requires preparation of seed crystals. | e-asct.org |

Seed-mediated growth is an advanced crystallization technique that improves upon traditional solution-based methods by promoting heterogeneous crystallization. e-asct.org In this approach, pre-existing "seed" crystals are introduced into a solution, providing a surface for the controlled deposition and growth of the target complex. e-asct.org This method addresses the slow kinetics of self-agglomeration (nucleation) in pristine solutions. e-asct.org

The process begins similarly to the solution-based method, by dissolving anhydrous this compound in a degassed ligand solvent. e-asct.org After dissolution, the solution is rapidly cooled in the presence of seed crystals. e-asct.org These seeds act as nucleation sites, and crystallization preferentially occurs at the solid-liquid interface, lowering the energy barrier for crystal growth. e-asct.org This technique has been shown to produce high-quality, large-sized crystals with well-defined facets and an improved yield in a shorter timeframe compared to spontaneous crystallization methods. e-asct.org For example, crystals of water- and pyridine-coordinated this compound with diameters up to 50-100 μm have been successfully grown using this method. e-asct.org

Elucidation of Structural Architecture and Metal Metal Bonding Characteristics

Crystallographic Analysis of Dimeric Cr₂(OAc)₄(H₂O)₂

X-ray crystallography has been pivotal in revealing the precise three-dimensional arrangement of atoms in chromous acetate (B1210297) dihydrate, confirming its unique paddlewheel structure and providing accurate measurements of its bond lengths.

One of the most striking features of the chromous acetate structure is the exceptionally short distance between the two chromium atoms, which is indicative of a strong metal-metal bond. Early crystallographic work determined the Cr-Cr bond length in the dihydrate form, Cr₂(OAc)₄(H₂O)₂, to be approximately 2.362 Å (236.2 pm). wikipedia.orgosti.gov This short distance is a key piece of evidence supporting the existence of a quadruple bond between the two chromium centers, arising from the overlap of their d-orbitals (one σ, two π, and one δ bond). wikipedia.org In the anhydrous form of this compound, where the axial water ligands are absent, the Cr-Cr distance is even shorter, measured at 2.288 Å. wikipedia.orgresearchgate.net This observation highlights the significant role of axial ligands in modulating the metal-metal bond length.

CompoundCr-Cr Bond Distance (Å)Reference
Cr₂(OAc)₄(H₂O)₂2.362 wikipedia.orgosti.gov
Anhydrous Cr₂(OAc)₄2.288 wikipedia.orgresearchgate.net
[Cr₂(OAc)₄(THF)₂]Not explicitly stated, but typical for [Cr₂(OAc)₄L₂] compounds nih.gov
[Cr₂(OAc)₄(IDipp)₂]·2C₄H₈O2.5308 (6) iucr.org
[Cr₂(OAc)₄(IMes)₂]2.5284 (9) iucr.org

The nature of the axial ligand coordinated to the chromium centers has a profound effect on the length of the Cr-Cr bond. Generally, the coordination of axial ligands leads to an increase in the Cr-Cr bond distance. beloit.edu This is because the axial ligands donate electron density to the metal centers, which can weaken the metal-metal bond. e-asct.org For instance, the Cr-Cr bond in the dihydrate (2.362 Å) is longer than in the anhydrous form (2.288 Å). wikipedia.orgresearchgate.net

The basicity of the axial ligand also plays a crucial role; more strongly basic ligands tend to cause a greater elongation of the Cr-Cr bond. e-asct.orge-asct.org This trend has been observed in a series of Cr₂(OAc)₄L₂ complexes, where L represents different axial ligands. researchgate.netrsc.org For example, the addition of two acetonitrile (B52724) (CH₃CN) axial ligands increases the Cr-Cr bond length to 2.395 Å. researchgate.net In contrast, the absence of axial coordination can lead to significantly shorter Cr-Cr bond lengths. beloit.eduresearchgate.net The Cr-Cr distances in complexes with bulky N-heterocyclic carbene (NHC) ligands, such as [Cr₂(OAc)₄(IDipp)₂] and [Cr₂(OAc)₄(IMes)₂], are significantly longer, measuring 2.5308 Å and 2.5284 Å, respectively. iucr.org This demonstrates a clear inverse correlation between the strength of the axial ligand interaction and the length of the Cr-Cr bond. researchgate.net

Quantitative Determination of Cr-Cr Bond Distances

Spectroscopic Investigations of Electronic and Vibrational Properties

Spectroscopic techniques provide further insight into the bonding and electronic structure of this compound, complementing the structural data obtained from crystallography.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes within a molecule. acs.org In this compound, these techniques can identify vibrations associated with the acetate ligands as well as the crucial metal-metal stretching frequency. The acetate ligands exhibit characteristic symmetric and asymmetric C-O stretching frequencies.

The Cr-Cr stretching vibration, a direct probe of the metal-metal bond strength, is a key feature in the Raman spectrum. rsc.org The frequency of this vibration is sensitive to the nature of the axial ligands. e-asct.org An increase in the basicity of the axial ligands leads to a weakening of the Cr-Cr bond, which is reflected in a red-shift (lower frequency) of the Cr-Cr stretching mode in the Raman spectrum. researchgate.netresearchgate.net For Cr₂(OAc)₄(H₂O)₂, the Cr-Cr stretching mode is predicted to lie in the 150-250 cm⁻¹ range. chemrxiv.org Computational studies have predicted this mode to be around 162-276 cm⁻¹ or 196-266 cm⁻¹, depending on the calculational method. chemrxiv.org

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. slideshare.net The spectrum is characterized by both d-d transitions and charge transfer bands. libretexts.org The d-d transitions, which involve the excitation of electrons between d-orbitals of the chromium atoms, are relatively weak. libretexts.org In the context of the quadruple bond, the lowest energy transition is often the δ → δ* transition.

The energy of this δ → δ* transition is highly sensitive to the Cr-Cr bond distance and the nature of the axial ligands. e-asct.org As the Cr-Cr bond lengthens due to the influence of more basic axial ligands, the energy gap between the δ and δ* orbitals decreases. e-asct.orgresearchgate.net This results in a shift of the corresponding absorption band to lower energy (longer wavelength) in the UV-Vis spectrum. e-asct.org Low-temperature polarized single-crystal absorption data for Cr₂(CH₃CO₂)₄(H₂O)₂ have been reported to further elucidate the nature of these electronic transitions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a valuable tool for investigating the ligand environment of this compound, especially in solution. Changes in the chemical environment surrounding the acetate and water ligands can be monitored by observing shifts in resonance and relaxation times.

In aqueous solutions of the this compound dimer, [Cr₂(CH₃COO)₄(H₂O)₂], the ¹H NMR spectra can reveal information about the lability of the axial water molecules and the integrity of the dimeric structure. Studies have shown that the T₂ relaxation times in ¹H NMR are sensitive to changes in the concentration and temperature of this compound solutions. tandfonline.comtandfonline.com For instance, an increase in temperature can lead to a decrease in the T₂ relaxation time, suggesting alterations in the molecular structure or dynamics in the solution. tandfonline.com

It is important to note that the diamagnetic nature of the Cr-Cr quadruple bond in the dimeric form simplifies the NMR spectrum by avoiding the large paramagnetic shifts that would be expected from isolated Cr(II) ions. wikipedia.orgchemeurope.com However, if the dimer dissociates into paramagnetic monomers, significant changes in the NMR spectrum, such as line broadening and shifts, would be anticipated. uni-muenchen.de This makes NMR a useful technique for studying the equilibrium between the dimeric and monomeric forms of this compound in different solvents and conditions. uni-muenchen.de

Research on chromium(III) acetate complexes, which can be formed from the oxidation of this compound, has utilized ²H NMR to differentiate between various types of acetate coordination, such as ionic, unidentate, bidentate, and bridging acetate groups. researchgate.net While this is for the Cr(III) oxidation state, the principles can be extended to understand the potential coordination modes in related Cr(II) systems.

The following table summarizes the key applications of NMR in the study of this compound:

Spectroscopic TechniqueInformation ObtainedReference
¹H NMRProbing ligand environment and lability of axial water molecules. tandfonline.comtandfonline.com
¹H NMRMonitoring structural changes through T₂ relaxation times. tandfonline.comtandfonline.com
¹H NMRStudying the equilibrium between diamagnetic dimers and paramagnetic monomers. uni-muenchen.de
²H NMR (on related Cr(III) complexes)Differentiating between different acetate coordination modes. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XANES can be used to determine the oxidation state of the chromium atoms. The energy of the absorption edge in a XANES spectrum is sensitive to the oxidation state of the absorbing element, with the edge shifting to higher energies for higher oxidation states. rsc.org For instance, the Cr K-edge for Cr(II) acetate is found at a lower energy (5992.6 eV) compared to Cr(III) (5997.4 eV) and Cr(VI) (6004.7 eV) species. rsc.org This allows for the direct probing of the chromium oxidation state within a sample.

The EXAFS region provides information about the local coordination environment, including bond distances and coordination numbers of the neighboring atoms. researchgate.netutm.my In studies involving the interaction of chromium with various materials, the EXAFS spectra of the resulting chromium species have been compared to that of chromium(III) acetate as a reference standard. utm.mynih.gov These studies indicate that the local environment around the chromium atom in these systems is similar to that in chromium(III) acetate, characterized by an octahedral geometry with oxygen atoms in the first coordination shell. utm.mynih.gov The Cr-O bond distances determined from EXAFS for such Cr(III) species are typically around 1.97-1.99 Å. utm.mynih.gov Although these studies focus on Cr(III), they demonstrate the utility of EXAFS in determining the local coordination sphere, which is directly applicable to the study of this compound.

The table below outlines the applications of XAS in characterizing this compound:

XAS TechniqueInformation ProvidedKey Findings/ApplicationsReference
XANESOxidation state of chromiumThe Cr K-edge position is a fingerprint for the oxidation state (e.g., 5992.6 eV for Cr(II) acetate). rsc.org
EXAFSLocal coordination environment (bond distances, coordination numbers)Provides data on the geometry of atoms surrounding the chromium center, often revealing an octahedral arrangement of oxygen atoms. utm.mynih.gov
EXAFSStructural comparisonThe spectrum of this compound can be used as a standard to identify similar local structures in other chromium-containing materials. utm.mynih.govuni-hamburg.deacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgdu.ac.in It is particularly sensitive to the electronic spin state of transition metal complexes.

The dimeric form of this compound, Cr₂(CH₃COO)₄(H₂O)₂, is diamagnetic due to the strong antiferromagnetic coupling between the two Cr(II) centers, resulting from the quadruple bond. wikipedia.orgchemeurope.com This means it has no unpaired electrons and is therefore EPR silent. core.ac.uk However, EPR spectroscopy becomes a crucial tool for detecting any paramagnetic species that may be present, such as monomeric Cr(II) complexes or Cr(III) and Cr(V) impurities or reaction products. uni-muenchen.deacs.org

If the Cr-Cr quadruple bond cleaves, monomeric Cr(II) species with a high-spin d⁴ configuration (S=2) would be formed, which are strongly EPR active. uni-muenchen.dersc.org The EPR spectrum of such a species would provide information about its electronic structure and environment. rsc.org For instance, high-frequency EPR has been used to determine the zero-field splitting parameters in square-planar Cr(II) complexes, which exhibit slow magnetic relaxation. rsc.orgresearchgate.net

Furthermore, EPR is highly effective in studying the oxidation of this compound. The oxidation of Cr(II) can lead to the formation of EPR-active Cr(III) (d³, S=3/2) or intermediate Cr(V) (d¹, S=1/2) species. acs.orgumass.edu The g-values and hyperfine coupling constants observed in the EPR spectra of these species can help in their identification and characterization. acs.org For example, extensive EPR studies have been conducted on the Cr(V) intermediates formed during the reduction of Cr(VI), where the resulting spectra are characterized and assigned to specific Cr(V) complexes. acs.orgumass.edu

The utility of EPR in the study of this compound and related species is summarized in the table below:

Application of EPRAnalyte/SystemInformation GainedReference
Detection of ParamagnetismThis compound DimerConfirms the diamagnetic (EPR silent) nature of the dimer. core.ac.uk
Study of Dimer CleavageMonomeric Cr(II) speciesDetection and characterization of paramagnetic monomeric Cr(II) complexes. uni-muenchen.dersc.org
Analysis of Oxidation ProductsCr(III) and Cr(V) speciesIdentification and structural elucidation of paramagnetic oxidation products. acs.orgumass.edu

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements provide direct insight into the electronic configuration of a material by probing the presence and number of unpaired electrons. For this compound, these measurements have been fundamental in establishing the nature of the Cr-Cr quadruple bond.

The hydrated dimer of this compound, Cr₂(CH₃COO)₄(H₂O)₂, is found to be diamagnetic, meaning it has no unpaired electrons. wikipedia.orgaip.org This is a significant finding because a simple monomeric Cr(II) ion would have a d⁴ electron configuration, which, in a high-spin octahedral environment, would possess four unpaired electrons and be strongly paramagnetic. The absence of paramagnetism in the dimer indicates that the four unpaired 3d electrons on each Cr(II) ion are paired up through the formation of covalent bonds between the two metal centers. aip.org This strong pairing of electrons is the hallmark of the quadruple bond (σ²π⁴δ²), which leaves no net electron spin and results in a diamagnetic compound with a very low magnetic moment. chemeurope.comaip.org

The diamagnetism of this compound is a key piece of evidence, along with the short Cr-Cr bond distance, that supports the existence of the quadruple bond. chemeurope.com Any significant deviation from diamagnetism could indicate the presence of paramagnetic impurities, such as monomeric Cr(II) or oxidation to Cr(III) species.

In contrast, related heterotrinuclear basic acetates containing chromium(III), such as [Cr₂M(O)(CH₃COO)₆(py)₃] (where M is a divalent metal), exhibit magnetic properties that are explained by superexchange interactions between the metal centers, and their magnetic susceptibilities can be modeled to determine the exchange parameters. rsc.org This highlights how magnetic susceptibility can differentiate between various structural and electronic arrangements in polynuclear chromium acetate complexes.

The following table presents key magnetic data for this compound:

CompoundFormulaMagnetic PropertyImplication for Electronic ConfigurationReference
This compound dihydrateCr₂(CH₃COO)₄(H₂O)₂DiamagneticNo unpaired electrons; strong pairing of 3d electrons in a Cr-Cr quadruple bond. wikipedia.orgaip.org
Anhydrous this compoundCr₂(CH₃COO)₄DiamagneticNo unpaired electrons; confirms the persistence of the quadruple bond upon dehydration. wikipedia.org

Coordination Chemistry and Ligand Exchange Dynamics

Types of Ligands and Their Binding Modes in Chromium Acetate (B1210297) Complexes

The versatility of chromous acetate's coordination chemistry is evident in the diverse array of ligands that can bind to the chromium centers. These ligands can be broadly categorized into carboxylates, neutral donors, and hydroxo or mixed ligand species, each influencing the structure and reactivity of the resulting complex.

Carboxylate Ligands (Acetate, Oxalate (B1200264), Formate)

Carboxylate ligands are fundamental to the structure of this compound and its analogues. In the parent compound, four acetate ions act as bridging ligands, each coordinating to both chromium atoms through their oxygen atoms. wikipedia.org This bridging mode is a key feature of the "paddlewheel" structure.

Analogues of this compound can be synthesized using other carboxylic acids in place of acetic acid. chemeurope.com For instance, chromium(II) carboxylates can be formed from the reaction of chromocene (B72048) with various carboxylic acids. chemeurope.com The nature of the carboxylate ligand can influence the properties of the resulting complex. For example, the substitution of acetate with other carboxylates can lead to variations in the Cr-Cr bond distance. wikipedia.org

Studies have also explored the interaction of chromium(III) acetate with dicarboxylate ligands like malonate. The crosslinking of polymers by Cr(malonate)₃ involves the substitution of the malonate ligands by the polymer's carboxylate groups. onepetro.org This highlights the competitive nature of carboxylate binding. Additionally, the presence of oxalate as a ligand in commercial chromium(III) acetate solutions has been identified through characterization studies. optica.org

Table 1: Examples of Carboxylate Ligands in Chromium Acetate Complexes

LigandFormulaBinding ModeReference
AcetateCH₃COO⁻Bridging wikipedia.org
Formate (B1220265)HCOO⁻Bridging researchgate.net
OxalateC₂O₄²⁻Chelating/Bridging optica.orgslideshare.net
MalonateCH₂(COO)₂²⁻Chelating onepetro.org

Water and Other Neutral Donor Ligands (e.g., Pyridine)

In the dihydrate form of this compound, Cr₂(CH₃CO₂)₄(H₂O)₂, water molecules occupy the axial positions of the complex. wikipedia.org These neutral donor ligands are relatively labile and can be readily substituted by other bases. chemeurope.com

Pyridine (B92270) is a well-studied neutral donor ligand that can replace the axial water molecules. e-asct.org The coordination of pyridine to the chromium centers has been shown to influence the intermetallic distance. e-asct.org The synthesis of pyridine-coordinated chromium(II) acetate has been achieved through methods like seed-mediated growth and ligand vapor diffusion. e-asct.orge-asct.org The basicity of the axial ligand, such as pyridine, affects the Cr-Cr quadruple bond distance. researchgate.net

Other nitrogen-donor ligands, including 2-aminomethylpyridine and 4-pyrrolidinopyridine, have also been used to form complexes with chromium(II). core.ac.uk The study of these complexes provides insight into the electronic and steric effects of different neutral donor ligands on the properties of the dimeric chromium core.

Hydroxo and Mixed Ligand Species

In aqueous solutions, chromium acetate complexes can undergo hydrolysis, leading to the formation of hydroxo and mixed ligand species. For instance, in chromium(III) acetate solutions, the replacement of acetate groups by hydroxyl groups can cause the opening of the cyclic trimeric structure, forming linear species. optica.org The presence of hydroxo ligands can significantly impact the reactivity and stability of the chromium complexes.

The formation of mixed ligand complexes is also a key aspect of this compound chemistry. These complexes can arise from the partial substitution of the primary ligands (e.g., acetate) with other ligands present in the solution. The study of basic chromic acetate assemblies, [Cr₃O(O₂CCH₃)₆L₃]⁺, where L can be water or pyridine, demonstrates the existence of such mixed ligand species. nih.gov The investigation of these complexes is crucial for understanding the behavior of chromium acetate in various chemical and biological environments.

Ligand Substitution Reactions and Mechanisms

The lability of the ligands in chromium acetate complexes, particularly the axial water molecules, makes them susceptible to substitution reactions. chemeurope.com These reactions are fundamental to the synthesis of a wide range of chromium(II) and chromium(III) compounds.

Kinetics of Ligand Exchange

The kinetics of ligand exchange in chromium complexes have been the subject of detailed studies. For instance, the breakdown of the trinuclear chromium acetate cluster, [Cr₃O(OAc)₆]⁺, in the presence of various ligands has been investigated. nih.gov These studies reveal that the reactions often exhibit biphasic kinetic behavior, suggesting a multi-step mechanism. nih.gov The first step is often proposed to be the formation of an ion-pair, followed by an associative interchange mechanism. researchgate.net

The rate of ligand exchange is influenced by several factors, including the nature of the entering and leaving ligands, the pH of the solution, and the temperature. nih.govresearchgate.net For example, the reaction of the [Cr₃O(OAc)₆]⁺ cluster with amino acids and glutathione (B108866) showed that the dissociative step, involving acetate or oxo ligand displacement, is the rate-determining step. nih.gov

Table 2: Kinetic Data for the Breakdown of [Cr₃O(OAc)₆]⁺ with Different Ligands

LigandTemperature (°C)pHRate Constant (s⁻¹)Reference
Amino Acids45-603.5-5.5~10⁻⁴ - 10⁻⁵ nih.gov
Glutathione45-603.5-5.5~10⁻⁴ - 10⁻⁵ nih.gov

Note: The rate constants represent the approximate range for the first and second steps of the reaction.

Competitive Ligand Binding Studies and Selectivity

Competitive ligand binding studies provide valuable insights into the selectivity of chromium acetate complexes for different ligands. The ability of a polymer with carboxylate functionalities to displace malonate ligands from a Cr(malonate)₃ complex demonstrates this competitive binding. onepetro.org The equilibrium of this exchange reaction is temperature-dependent. onepetro.org

The improved control over gelation reactions when using Cr(acetate)₃ compared to the hydrated Cr³⁺ ion is attributed to the greater kinetic stability of the chromium acetate complex towards ligand exchange. onepetro.org This highlights the importance of the initial chromium complex in determining the outcome of subsequent reactions. The strategy of identifying Cr³⁺ coordination complexes with ligands that provide significant kinetic stability is crucial for controlling the reactivity in applications such as polymer crosslinking. onepetro.org

Formation of Polynuclear Chromium Acetate Species

Chromium acetate is not limited to its dimeric [Cr₂(OAc)₄(H₂O)₂] structure; it is a precursor and component in the formation of more complex polynuclear species, particularly involving Cr(III) ions. Commercial chromium(III) acetate itself is often not a single, well-defined substance but a mixture of various compounds. researchgate.net Ion-exchange chromatography has revealed that these commercial samples typically contain multiple species, including the positively charged trinuclear complex, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, among other charged purple complexes. researchgate.net

The formation of higher nuclearity clusters can be achieved through specific reaction conditions. For instance, by refluxing an aqueous solution of the basic trinuclear chromium acetate, a novel cyclic octanuclear chromium(III) complex, [Cr₈(OH)₁₂(OAc)₁₂], can be isolated and crystallized. researchgate.netnih.gov In this octanuclear ring structure, the eight Cr(III) ions are bridged by a combination of hydroxo and acetato ligands. The bridging pattern alternates, with adjacent metal atoms linked by either two hydroxide (B78521) ligands and one acetate ligand or by one hydroxide ligand and two acetate ligands. researchgate.netnih.gov This structural variation leads to differing metal-metal distances within the same molecule.

Furthermore, trinuclear chromium acetate clusters can serve as building blocks for even larger structures. For example, the basic chromium acetate cluster, [Cr₃(μ₃-O)(μ-OAc)₆(H₂O)₃]Cl, can be rearranged to form decanuclear wheel-shaped complexes, such as [Cr₁₀(μ-OAc)₁₀(μ-OR)₂₀] (where R is a methyl or ethyl group). gla.ac.uk This demonstrates a method of generating larger clusters by reacting pre-existing smaller ones. gla.ac.uk The synthesis of these polynuclear cages often relies on a semi-empirical approach, engineering a mismatch between the coordination sites on the metal and the donor atoms of the ligands to promote bridging between metal centers. gla.ac.uk

Table 1: Chromium-Chromium Distances in an Octanuclear Acetate Complex

Bridging Ligand Configuration Cr...Cr Distance (Å)
Two OH⁻, One OAc⁻ 2.949(2) researchgate.netnih.gov
One OH⁻, Two OAc⁻ 3.383(2) researchgate.netnih.gov

Influence of Ligand Basicity on Metal-Metal Bonding

The quadruple bond between the two chromium atoms in the dinuclear paddlewheel structure of this compound is sensitive to the nature of the axial ligands. The Lewis basicity of these ligands has a direct and measurable effect on the length of the Cr-Cr bond. rsc.org As the Lewis basicity of the axial ligand increases, the Cr-Cr internuclear distance elongates. rsc.org

Single-crystal X-ray diffraction studies have confirmed this trend. Anhydrous this compound, Cr₂(OAc)₄, which lacks axial ligands, exhibits the shortest Cr-Cr bond in the series. rsc.org When axial ligands are introduced, the bond lengthens in an order that corresponds directly to the ligands' increasing Lewis basicity. rsc.org For instance, the Cr-Cr distance increases progressively with methanol (B129727) (MeOH), water (H₂O), and pyridine (py) as axial ligands. rsc.org This effect is also observable in Raman spectroscopy, where the peak corresponding to the Cr-Cr quadruple bond is red-shifted as the basicity of the axial ligand increases. rsc.orgresearchgate.net

Table 2: Effect of Axial Ligand Basicity on Cr-Cr Bond Distance

Compound Lewis Basicity Order Cr-Cr Bond Distance (Å)
Cr₂(OAc)₄ N/A (Anhydrous) 2.288 rsc.org
Cr₂(OAc)₄(MeOH)₂ MeOH 2.329 rsc.org
Cr₂(OAc)₄(H₂O)₂ H₂O 2.362 rsc.org
Cr₂(OAc)₄(py)₂ py 2.369 rsc.org

Reactivity and Reaction Mechanisms in Advanced Chemical Synthesis

Chromous Acetate (B1210297) as a Selective Reducing Agent

Chromous acetate is recognized for its ability to effect reductions under mild conditions, showing selectivity for certain functional groups. malayajournal.orgrsc.org

This compound is utilized in the dehalogenation of organic compounds. procurementresource.comchemeurope.com It is particularly effective for the reductive removal of halogens from α-haloketones and chlorohydrins. chemeurope.com For instance, it has been successfully used in the dehalogenation of 9α-bromo-11β-hydroxy steroids to the corresponding 11β-hydroxy steroids. google.com The reactions are believed to proceed through single electron transfer steps, and in some cases, the formation of rearrangement products has been observed. chemeurope.com While this compound is noted as being "especially suitable" for these reactions, other chromous salts like the chloride and sulfate (B86663) have also been investigated as alternatives. google.com

A notable application of this compound is in the regeneration of carbonyl compounds from their corresponding oximes, a process known as deoximation. This method is particularly valuable because it proceeds efficiently under conditions that are tolerant of other sensitive functional groups such as esters, ketals, epoxides, and hemithioketals. mdma.ch The reaction typically involves the conversion of the oxime to its O-acetate derivative, which is then treated with this compound in a tetrahydrofuran-water mixture. mdma.chthieme-connect.com The reaction is generally faster for the O-acetate derivatives compared to the free oximes. mdma.ch While it is effective for many ketoximes, acetoximes derived from diaryl ketones or α-diketones tend to undergo reduction of the C=N bond instead of deoximation. mdma.ch

Table 1: Deoximation with this compound thieme-connect.com Reactions were conducted in a tetrahydrofuran-water (9:1) solution at 65°C.

Carbonyl CompoundTime (h)Yield (%)
Cyclohexanone4.584
Phenylacetone1674
Camphor1188
Propiophenone2480
2-Methyl-2-cyclohexanone4680
Progesterone 20-monoxime O-acetate2484
4-Benzoyloxycyclohexanone795

The reductive capabilities of this compound are rooted in the electron transfer from the Cr(II) ion to the substrate. umb.edu In deoximation reactions, it is proposed that this compound causes a reductive fission of the N-O bond of the oxime O-acetate, leading to an imine intermediate. malayajournal.orgmdma.ch This imine then undergoes rapid hydrolysis under the mildly acidic conditions of the buffered solution (pH ~5) to yield the corresponding ketone. mdma.chthieme-connect.com

Reductive Deoximation Reactions

Catalytic Applications of this compound and its Derivatives

Beyond its use as a stoichiometric reducing agent, this compound and its derivatives serve as important catalysts and catalyst precursors in various organic transformations. procurementresource.comchemiis.comnordmann.global

Chromium acetate is employed as a catalyst in several organic synthesis processes, including oxidation reactions and polymerizations. procurementresource.comchemiis.comcymitquimica.com It can act as an oxidation catalyst and is used to improve the light stability and dye affinity of polymers. nih.gov In polymerization, this compound, often in combination with an alkyl halide, can initiate the radical polymerization of vinyl monomers like styrene. rsc.org The rate and mechanism of these polymerizations are influenced by additives such as acids and amines. rsc.orgrsc.org For example, while acetic acid can reduce the rate of polymerization, mineral acids like hydrochloric and sulfuric acid can accelerate the termination reaction. rsc.orgrsc.org

Chromium-catalyzed reactions, such as the Nozaki-Hiyama-Kishi reaction for the addition of organic halides to aldehydes, can be made more efficient by using a catalytic amount of a chromium(II) species that is regenerated in situ by a stoichiometric reductant like manganese powder. researchgate.net This approach enhances the practicality and reduces the toxicity of the process. researchgate.net

This compound is a valuable precursor for the synthesis of other chromium(II) compounds and for the preparation of active catalysts. procurementresource.comumb.educhemeurope.com It is often used to create more complex chromium-based catalysts for specific applications. nordmann.global For example, chromium acetate can be a starting material for preparing chromium catalysts used in pharmaceutical manufacturing. nordmann.global

In the field of materials science, chromium acetate has been used as a precursor to prepare chromium-based catalysts for various reactions. For instance, it has been used to synthesize Cr-ZSM-5 catalysts for the ammoxidation of ethylene (B1197577) to acetonitrile (B52724). researchgate.net The nature of the chromium precursor (e.g., acetate, chloride, nitrate) can significantly influence the physicochemical properties and the catalytic performance of the final catalyst by affecting the dispersion and nature of the active chromium species on the support. researchgate.netmdpi.com It can also be a component in the preparation of mixed metal oxide catalyst precursors, such as CoCr₂O₄, which are then reduced to form the active catalytic species. google.com

Mechanistic Aspects of Chromium Acetate Catalysis

The catalytic activity of chromium acetate is multifaceted, with its mechanistic pathways being highly dependent on the oxidation state of the chromium ion and the nature of the reactants. Chromium(II) acetate, in particular, is a potent reducing agent and often participates in reactions involving radical intermediates. wikipedia.orgrsc.org Its catalytic cycles are prominent in various organic transformations, including reductions and cross-coupling reactions.

A key feature of this compound's catalytic action is its ability to engage in single-electron transfer (SET) processes. wikipedia.org In many reactions, the dimeric structure of chromium(II) acetate, [Cr₂(OAc)₄(H₂O)₂], dissociates to provide monomeric Cr(II) species, which are the active catalysts. rsc.org These species can initiate radical reactions by abstracting a halogen atom from an organic halide, generating an organic radical and a Cr(III) species. This radical can then participate in subsequent bond-forming reactions.

For instance, in the Nozaki-Hiyama-Kishi (NHK) reaction, which involves the coupling of an organic halide with an aldehyde, Cr(II) is oxidized to Cr(III) during the initial step. rsc.org A plausible catalytic cycle, often involving a nickel co-catalyst, can be described as follows:

Oxidative Addition: The Cr(II) species reacts with an organic halide (R-X) to form an organochromium(III) intermediate (R-Cr(III)-X).

Transmetalation (if a co-catalyst is used): An alkenylnickel intermediate can transmetalate with the Cr(III) species. rsc.org

Nucleophilic Addition: The organochromium(III) species adds to the carbonyl group of an aldehyde.

Hydrolysis: Subsequent hydrolysis yields the desired alcohol product.

Regeneration of Cr(II): The resulting Cr(III) species is reduced back to Cr(II) to complete the catalytic cycle, often with the aid of a stoichiometric reductant like manganese.

The reactivity of the chromium catalyst can be modulated by the ligands present in the coordination sphere. The acetate ligands in this compound play a crucial role in its stability and reactivity. researchgate.net

Cross-linking Reactions in Polymer Science

Chromium acetate, particularly in its Cr(III) state, is extensively utilized as a cross-linking agent for various polymers, most notably for partially hydrolyzed polyacrylamide (HPAM) in enhanced oil recovery applications. acs.orgosti.gov The cross-linking process leads to the formation of a three-dimensional polymer network, resulting in a gel with significantly increased viscosity. acs.orgresearchgate.net

Mechanism of Polymer Cross-linking with this compound

The fundamental mechanism of polymer cross-linking by chromium acetate involves a ligand-exchange reaction. tandfonline.com In aqueous solutions, chromium(III) acetate exists as complex ions. These chromium complexes react with the carboxylate groups (-COO⁻) present on the polymer chains of hydrolyzed polyacrylamide. researchgate.netresearchgate.net The acetate ligands on the chromium ion are displaced by the carboxylate groups of the polymer, forming a stable cross-link between different polymer chains. researchgate.nettandfonline.com

Intermolecular Cross-linking: Subsequently, the polymer-bound chromium complex reacts with carboxylate groups on adjacent polymer chains, leading to the formation of a robust three-dimensional gel network. researchgate.net

While Cr(III) acetate is the more commonly cited cross-linking agent, chromous (Cr(II)) acetate can also be involved, often being oxidized to the active Cr(III) state under reaction conditions. The presence of acetate ions is believed to help in structuring and delaying the cross-linking reaction, allowing for better control over the gelation process. researchgate.net

Kinetics and Factors Influencing Gelation

The kinetics of gelation and the properties of the resulting polymer gel are influenced by several key factors. Understanding these factors is critical for controlling the gelation time and the final strength of the gel for specific applications.

Effect of Polymer and Cross-linker Concentration: The rate of gelation is directly proportional to the concentrations of both the polymer and the chromium acetate cross-linker. jsaer.com Higher concentrations of either component lead to a faster reaction rate and a shorter gelation time. tandfonline.comjsaer.com

Interactive Table: Effect of Polymer and Cross-linker Concentration on Gelation Time

Polymer Concentration (ppm)Cross-linker Concentration (ppm)Temperature (°C)Gelation Time (hours)
500010009032.0
5000300090~15.0
50005000906.5
500050065-
1000050065-
15000500658.2
5000-9021.0
10000-90~15.0
15000-908.2

Note: This table is generated based on data from multiple sources and represents general trends. Specific values can vary based on the exact polymer and experimental conditions. tandfonline.comjsaer.com

Effect of pH: The pH of the solution plays a critical role in the gelation process. The rate of the cross-linking reaction is highly dependent on the pH. For polyacrylamide cross-linked with chromium acetate, the longest gelation times are often observed around a neutral pH of 7. jsaer.com Deviations towards either acidic or basic conditions tend to decrease the gelation time. jsaer.com In acidic conditions (low pH), protonation of the carboxylate groups can hinder their interaction with the chromium ions. mdpi.com Conversely, at high pH, chromium ions may precipitate as insoluble hydroxides, which are ineffective for cross-linking. mdpi.com

Interactive Table: Influence of pH on Gelation Time

pHTemperature (°C)Gelation Time (hours)
490~6.0
790~10.0
990~4.0
380~48
480~48
5.5--

Note: This table illustrates the general effect of pH on gelation time based on available research. The specific gelation times can vary. tandfonline.comjsaer.comonepetro.org

Effect of Temperature: Temperature has a significant impact on the kinetics of gelation. An increase in temperature generally accelerates the cross-linking reaction, resulting in a shorter gelation time. tandfonline.commdpi.comresearchgate.net This is due to the increased kinetic energy of the reacting species, which leads to more frequent and energetic collisions between the chromium complexes and the polymer chains.

Interactive Table: Impact of Temperature on Gelation Time

Temperature (°C)Gelation Time (hours)
65~216 (9 days)
80~48 (2 days)
90-
1604.0

Note: This table demonstrates the inverse relationship between temperature and gelation time from various studies. tandfonline.commdpi.com

Theoretical and Computational Chemistry of Chromous Acetate

Electronic Structure Calculations (DFT and Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the complex electronic nature of chromous acetate (B1210297), Cr₂(CH₃CO₂)₄(H₂O)₂. uni-muenchen.de These computational approaches have been instrumental in understanding the metal-metal and metal-ligand interactions that define the molecule's properties. researchgate.net

The defining feature of chromous acetate is the quadruple bond between the two chromium(II) centers. wikipedia.orgwikipedia.org This bond arises from the overlap of four d-orbitals on each metal atom: a σ bond from the dz² orbitals, two π bonds from the dxz and dyz orbitals, and a δ bond from the dxy orbitals. wikipedia.org The Cr(II) ion has a d⁴ electronic configuration, which allows for the complete filling of these four bonding orbitals, resulting in a formal bond order of four. researchgate.net

Computational studies, including DFT and multideterminant ab initio methods like CASSCF (Complete Active Space Self-Consistent Field), have been employed to analyze this interaction. uni-muenchen.de DFT calculations, however, can sometimes underestimate the Cr-Cr bond distance significantly, while CASSCF may overestimate it. osti.gov More advanced methods like second-order perturbation theory (CASPT2) provide results that are in much better agreement with experimental data. osti.gov For instance, while DFT underestimated the Cr-Cr bond length in the dihydrate form by as much as 0.650 Å and CASSCF overestimated it by 0.408 Å, CASPT2 calculations yielded a distance of 2.419 Å, only a 0.057 Å overestimation compared to experimental values. osti.gov The Cr-Cr distance is notably short, with a value of 236.2 ± 0.1 pm in the dihydrate, confirming the strong metal-metal interaction. wikipedia.org In the anhydrous form, this distance is even shorter at 2.288 Å (228.8 pm). wikipedia.org

The strength of the quadruple bond is sensitive to the axial ligands. e-asct.org Coordination at the axial positions, even weak interactions, can alter the properties of the complex. e-asct.org The presence of axial ligands like water weakens the Cr-Cr bond, which is reflected in the bond length. wikipedia.org

Table 1: Comparison of Calculated and Experimental Cr-Cr Bond Distances in this compound Dihydrate

Method Cr-Cr Bond Distance (Å) Deviation from Experiment (Å)
DFT ~1.77* -0.650
CASSCF 2.840 +0.408
CASPT2 2.419 +0.057
Experiment 2.362 N/A

*Value derived from reported deviation. osti.gov

The quadruple bond in this compound consists of one σ, two π, and one δ bond (σ²π⁴δ²). researchgate.net This arrangement results in a narrow energy gap between the Highest Occupied Molecular Orbital (HOMO), which is the δ bonding orbital, and the Lowest Unoccupied Molecular Orbital (LUMO), the δ* antibonding orbital. e-asct.orgresearchgate.net

Electronic transitions are dominated by excitations involving these metal-metal orbitals. The well-known red color of this compound is due to an electronic transition, specifically the δ → δ* transition, which occurs in the visible region of the spectrum. core.ac.uk Time-dependent DFT (TD-DFT) calculations are used to predict vertical excitation energies. scirp.org The energy required for the δ → δ* transition is influenced by the Lewis basicity of the axial ligands; stronger bases decrease the transition energy. e-asct.orgresearchgate.net

Computational studies also reveal hybridization between the Cr-Cr bonding d-orbitals and the metal's 4s and 4p orbitals, which enhances the metal-metal bonding. researchgate.net The δ orbital, for example, can acquire σ-bonding character through this hybridization. researchgate.net

Analysis of Metal-Metal Quadruple Bonding Interactions

Modeling of Spectroscopic Properties

Computational chemistry provides a framework for simulating and interpreting the spectroscopic data of this compound, linking observed spectral features to specific molecular vibrations and electronic transitions. scirp.orgmdpi.com

Infrared (IR) Spectra: DFT calculations can simulate the vibrational frequencies of this compound and its complexes. scirp.org These simulations help in assigning the bands observed in experimental IR spectra. Key vibrational modes include the symmetric and antisymmetric stretches of the carboxylate (COO) groups. The difference in wavenumber between the antisymmetric (νasym) and symmetric (νsym) COO stretches (Δν) is a diagnostic tool for the coordination mode of the carboxylate ligand. scirp.org For the bidentate bridging coordination found in this compound, this difference is typically between 100 and 200 cm⁻¹. scirp.org DFT calculations on tris-chromium acetate complexes have shown good agreement with experimental frequencies for these modes. scirp.org For example, a calculated Δν of ~32 cm⁻¹ for a tris [CrIII(AC)3]0 complex supported a bidentate coordination. scirp.org Another key feature is the Cr-O bond stretching vibration, which appears in the low-frequency region of the spectrum, for instance at 661 cm⁻¹ in one study. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies for Chromium Acetate Complexes

Complex Fragment Vibrational Mode Calculated Wavenumber (cm⁻¹)
[CrIII(AC)3]0 νCOO(asym) 1526
[CrIII(AC)3]0 νCOO(sym) 1494
Chromium Acetate ν(Cr-O) 661

*Data from a DFT study on tris chromium acetate. scirp.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. scirp.orgmdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and help assign them to specific electronic transitions. For chromium(III) acetate complexes, TD-DFT calculations have successfully simulated the UV-Vis spectra, showing consistency with experimental measurements. scirp.org The main absorption band in the visible spectrum of this compound is assigned to the δ → δ* transition. core.ac.uk In a study on a tris chromium acetate complex, an absorption maximum at 528 nm was attributed to a HOMO to LUMO transition. scirp.org

Computational models are crucial for interpreting experimental spectra. For instance, the observed electronic spectrum of chromium(II) acetate monohydrate shows a prominent band around 21,000 cm⁻¹ (approx. 476 nm), which has been assigned to the δ → π* transition, intensified by vibronic coupling. core.ac.uk Another band near 30,000 cm⁻¹ (approx. 333 nm) is thought to be a charge transfer from a non-bonding π-orbital of the acetate ligand to the metal's π* orbital. core.ac.uk Computational models help to confirm these assignments and provide a more detailed picture of the orbitals involved. scirp.org By comparing simulated spectra with experimental results, researchers can validate the computed electronic structure and gain confidence in the theoretical model. scirp.orgmdpi.com

Simulations of IR and UV-Vis Absorption Spectra

Computational Studies on Coordination and Reactivity

Computational studies extend to the coordination environment and reactivity of this compound. DFT calculations are used to examine the binding of different ligands and the stability of the resulting complexes. scirp.orgresearchgate.net For example, studies on chromium complexes with various carboxylate ligands like formate (B1220265) and oxalate (B1200264) have been modeled to compare their stabilities and masking power in industrial applications. researchgate.net

The reactivity of the Cr-Cr quadruple bond has also been a subject of computational investigation. researchgate.net The electron density localized at the multiple Cr-Cr bond makes it a site for reactions, such as with CO₂. researchgate.net Furthermore, computational methods have been used to explore reaction mechanisms involving chromium acetate, such as its role in assisting certain organic reactions or the pathways for catalyst deactivation. rsc.orgrsc.org These studies provide insights into transition states and reaction energetics that are often difficult to probe experimentally. rsc.org For instance, DFT calculations have been used to study ligand coordination reactions, confirming that such reactions can occur without side-reactions or the formation of intermediates. e-asct.org

Binding Energies and Stability of this compound Complexes

Computational chemistry provides significant insights into the stability of metal complexes by calculating their binding energies. A higher absolute binding energy (ΔE) generally corresponds to a more stable complex in the gas phase. scirp.org Density Functional Theory (DFT) calculations have been systematically employed to investigate the thermodynamics of chromium-acetate complex formation.

A study focusing on tris-chromium acetate complexes, [Cr(AC)₃]ⁿ, across various oxidation states (n = -3 to +3) and spin states, utilized the wB97XD/6-311++G(d,p) level of theory to determine their structures and binding energies. scirp.orgscholaris.ca The binding energies, along with the corresponding changes in enthalpy (ΔH) and Gibbs free energy (ΔG), were calculated to predict the thermodynamic favorability of complex formation. scholaris.ca

The results indicated a strong correlation between the oxidation state of chromium and the stability of the acetate complex. scirp.org For instance, the binding energy for the tris-chromium(VI) acetate complex, [Cr(AC)₃]³⁺, was found to be the most significant among the various oxidation states studied, suggesting it is the most stable and preferable complex to form from a thermodynamic standpoint. scirp.orgscholaris.ca This increased stability is supported by analysis of the calculated average Cr-O bond lengths, which were found to be shorter in the [Cr(AC)₃]³⁺ complex (1.85 Å) compared to the [Cr(AC)₃]⁰ complex (2.01 Å), indicating a stronger interaction. scirp.org

Furthermore, second-order perturbation theory analysis of the Natural Bond Orbital (NBO) data reveals the nature of the donor-acceptor interactions that contribute to stability. The interaction energy (E⁽²⁾) associated with charge transfer from the lone pair electrons of the ligand's oxygen atoms to the anti-bonding orbitals of the chromium ion is a key indicator of coordination strength. scirp.org For the [Cr(AC)₃]³⁺ complex, this interaction energy was calculated to be 96.95 kcal·mol⁻¹, substantially higher than the 36.52 kcal·mol⁻¹ calculated for the [Cr(AC)₃]⁰ complex. This confirms a more efficient charge transfer and stronger bonding for the Cr(VI) complex, correlating directly with its higher binding energy. scirp.org

Table 1: Calculated Metal-Ligand Binding Energies (ΔE), Enthalpies (ΔH), and Gibbs Free Energies (ΔG) for Tris-Chromium Acetate Complexes at Different Oxidation and Spin States. scholaris.ca

Note: Energies are in kcal·mol⁻¹. Data adapted from Matin et al. (2021). scholaris.ca The binding energies were adjusted for thermodynamic conditions of 298.15 K and 1 atm. scholaris.ca

ComplexOxidation StateSpin StateΔEΔHΔG
[Cr(AC)₃]⁻³Cr(0)Low Spin-902.11-901.32-878.96
[Cr(AC)₃]⁻²Cr(I)High Spin-1127.42-1126.31-1104.99
[Cr(AC)₃]⁻¹Cr(II)High Spin-1457.01-1456.23-1434.12
[Cr(AC)₃]⁰Cr(III)High Spin-1875.76-1875.12-1853.48
[Cr(AC)₃]⁺¹Cr(IV)High Spin-2365.45-2364.84-2343.34
[Cr(AC)₃]⁺²Cr(V)High Spin-2921.43-2920.89-2899.64
[Cr(AC)₃]⁺³Cr(VI)High Spin-3549.37-3548.91-3527.75

Reaction Pathway and Transition State Analysis

The elucidation of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction, identifying intermediates, and calculating the energy barriers of transition states. While specific DFT studies on the reaction pathways of chromous (Cr(II)) acetate are not extensively detailed in the searched literature, analysis of related metal-acetate systems provides a strong framework for understanding its potential reactivity.

Common reaction pathways for metal-acetate complexes include ligand exchange, hydrolysis, and redox-mediated processes. For example, the mechanism of cross-linking between hydrolyzed polyacrylamide and chromium(III) acetate has been studied, revealing a process that involves both intramolecular and intermolecular reactions where Cr³⁺ interacts with the carboxylate groups of the polymer. researchgate.net This highlights how the acetate ligand can act as a bridge in polymerization reactions.

Computational studies on other metal-acetate systems offer detailed mechanistic insights. A DFT study on the solid-state incorporation of Sn(II) acetate into zeolite β mapped the reaction pathway for the transformation of a bidentate acetate ligand to a monodentate one, followed by the dissociation of acetic acid. cardiff.ac.uk This study calculated a kinetic barrier of 1.06 eV for the subsequent ketonization reaction, demonstrating the ability of computational methods to quantify the feasibility of specific mechanistic steps. cardiff.ac.uk

In catalytic processes, the nuclearity of the metal-acetate catalyst can be critical. Computational analysis of a palladium-catalyzed C-H activation determined that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway and identified this as the rate-determining step. pkusz.edu.cn The study investigated monomeric, dimeric, and trimeric palladium acetate species, concluding that a heterodimeric Pd-Ag transition state was the most favorable. pkusz.edu.cn

Influence of Oxidation States and Spin States on Reactivity

The reactivity of a transition metal complex is profoundly influenced by the metal's oxidation and spin states, as these factors dictate the electronic structure, bonding, and stability. scirp.org Computational studies on chromium acetate complexes have systematically investigated these influences. scirp.org

The oxidation state of chromium has a dominant effect on the stability and, by extension, the reactivity of its acetate complexes. A DFT study examining tris-acetate complexes of chromium in oxidation states from Cr(0) to Cr(VI) found that the coordination strength and binding energy increase significantly with higher oxidation states. scirp.org The hexavalent chromium complex, [Cr(AC)₃]³⁺, exhibited the strongest coordination with the acetate ligands, as evidenced by the highest calculated binding energy (-3549.37 kcal·mol⁻¹) and the greatest stabilization energy from charge transfer between the ligand and the metal. scirp.orgscholaris.ca This suggests that higher oxidation states, by increasing the positive charge on the metal center, promote stronger electrostatic and covalent interactions with the anionic acetate ligands, leading to less labile, more stable complexes.

Spin state also plays a crucial role in determining the stability of chromium acetate complexes. For open-shell transition metal complexes, multiple spin states are often possible, and the ground state is not always the one with the highest spin multiplicity. However, for the studied tris-chromium acetate complexes, the high-spin (HS) state was found to be more stable than the low-spin (LS) state. scirp.org The relative energy of the low-spin state for the Cr(III) complex was calculated to be 385.79 kcal·mol⁻¹ higher than the high-spin state. scirp.org Similarly, for the Cr(VI) complex, the low-spin state was 768.69 kcal·mol⁻¹ higher in energy than the high-spin state. scirp.org This pronounced preference for the high-spin configuration indicates that, for these complexes, the stability gained from minimizing electron-pairing energy outweighs the stability that might be gained from maximizing orbital overlap in a low-spin configuration. This preference for high-spin states directly impacts the magnetic properties and potential reaction pathways of the complexes. scirp.org

Table 2: Relative Energies of Low-Spin (LS) vs. High-Spin (HS) States for Tris-Chromium Acetate Complexes. scirp.org

Note: Energies are in kcal·mol⁻¹. A positive value indicates the LS state is higher in energy (less stable) than the HS state. Data adapted from Matin et al. (2021). scirp.org

ComplexOxidation StateRelative Energy (E_LS - E_HS)
[Cr(AC)₃]⁰Cr(III)385.79
[Cr(AC)₃]³⁺Cr(VI)768.69

Advanced Research Directions and Future Perspectives

Development of Novel Chromous Acetate (B1210297) Derivatives with Tunable Properties

The inherent structure of chromous acetate, with its characteristic paddlewheel conformation and metal-metal quadruple bond, provides a versatile scaffold for chemical modification. By systematically altering the carboxylate bridges and the axial ligands, researchers can fine-tune the electronic and steric environment of the dichromium core, thereby modulating its physical and chemical behavior.

Axial ligands play a crucial role in dictating the reactivity and stability of the this compound core. While the hydrated form, Cr₂(OAc)₄(H₂O)₂, is the most common, the water molecules can be readily substituted by a variety of other ligands, such as pyridines, phosphines, and other Lewis bases. The Lewis basicity of these axial ligands has been shown to directly impact the energy gap between the δ and δ* orbitals of the Cr-Cr quadruple bond. researchgate.net Increased Lewis basicity of the axial ligand generally leads to a smaller δ-δ* energy gap, which can influence the complex's magnetic and electronic properties. e-asct.org

The coordination of different axial ligands also results in variations in the Cr-Cr and Cr-O bond distances. For example, the Cr-O distance for the axially bound ligand in [Cr₂(OAc)₄(H₂O)₂] is 2.272 (3) Å, while in [Cr₂(OAc)₄(HOAc)₂] it is 2.306 (3) Å. nih.gov In [Cr₂(OAc)₄(THF)₂], the Cr-O(THF) distance is 2.3267 (13) Å. nih.gov The Cr-Cr distance is also sensitive to the presence and nature of the axial ligand; in the anhydrous form, the Cr-Cr distance is significantly shorter (2.288 Å) than in the dihydrate (2.362 Å). wikipedia.org

CompoundAxial LigandCr-O (Axial) Distance (Å)Cr-Cr Distance (Å)
[Cr₂(OAc)₄(H₂O)₂]Water2.272 (3)2.362 (1)
[Cr₂(OAc)₄(HOAc)₂]Acetic Acid2.306 (3)-
[Cr₂(OAc)₄(THF)₂]Tetrahydrofuran2.3267 (13)2.3242 (6)
Anhydrous Cr₂(OAc)₄None-2.288 (2)

This table presents a comparison of bond distances in different this compound derivatives, illustrating the influence of axial ligands.

The exploration of novel carboxylate and axial ligands is not limited to simple monodentate species. The use of bridging ligands to create extended structures and polymers based on the this compound unit is an active area of research. These efforts aim to create materials with tailored porosity, electronic conductivity, and magnetic properties.

The this compound dimer can serve as a building block for the construction of more complex multi-metallic systems. By designing ligands that can coordinate to the axial positions of the this compound unit while also binding to other metal centers, researchers can create heterobimetallic and polymetallic assemblies. These systems are of interest for their potential cooperative effects in catalysis and their unique magnetic and electronic properties arising from the interactions between different metal ions.

Another strategy focuses on the incorporation of this compound units into extended frameworks, such as metal-organic frameworks (MOFs) or coordination polymers. In this context, the carboxylate ligands of the this compound unit can be part of a larger, multifunctional ligand that links multiple dichromium units together. This approach allows for the creation of three-dimensional structures with well-defined pores and channels, where the this compound units can act as active sites for catalysis or as nodes for charge transport. The synthesis of such systems often requires careful control over reaction conditions to ensure the desired topology and to prevent the decomposition of the air-sensitive this compound core.

Exploration of Diverse Carboxylate and Axial Ligands

Investigations into Specific Reaction Selectivities and Efficiencies

This compound and its derivatives are valuable reagents and catalysts in organic synthesis, particularly in reactions requiring single-electron transfer or the activation of specific functional groups. Current research is focused on enhancing the selectivity and efficiency of these transformations, with a particular emphasis on asymmetric catalysis and the development of recyclable heterogeneous catalysts.

The development of chiral catalysts for enantioselective transformations is a major goal in modern synthetic chemistry. While this compound itself is achiral, it can be modified with chiral ligands to create asymmetric catalysts. The substitution of the acetate ligands with chiral carboxylates or the coordination of chiral axial ligands can create a chiral environment around the dichromium center.

These chiral this compound complexes can then be used to catalyze a variety of reactions, such as aldol (B89426) additions, Michael additions, and cycloadditions, with the aim of producing a single enantiomer of the product. The design of the chiral ligand is crucial for achieving high enantioselectivity, as it must effectively control the orientation of the substrates during the catalytic cycle. While the direct use of chiral this compound complexes in enantioselective catalysis is an emerging area, related chiral chromium(III) salen complexes have shown significant promise in a range of asymmetric transformations, including the enantioselective allylation of aldehydes and the hetero-Diels-Alder reaction. sci-hub.setudublin.ie These successes suggest that the development of well-defined chiral this compound catalysts could lead to new and efficient methods for the synthesis of enantiomerically pure compounds.

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. The development of heterogeneous catalysts, where the active species is immobilized on a solid support, offers a practical solution to this problem. This compound can serve as a precursor for the synthesis of such heterogeneous catalysts. researchgate.net

One common approach involves the impregnation of a porous support material, such as silica (B1680970) or alumina, with a solution of this compound. acs.org Subsequent thermal treatment under controlled conditions can convert the adsorbed this compound into highly dispersed chromium oxide nanoparticles or isolated chromium sites on the support surface. researchgate.netacs.org The properties of the final catalyst, including the oxidation state of the chromium, its coordination environment, and its dispersion on the support, are highly dependent on the nature of the support, the precursor used, and the calcination conditions. researchgate.net

These supported chromium catalysts have shown activity in a variety of industrially important reactions, including the polymerization of ethylene (B1197577) (as in the famous Phillips catalyst) and the dehydrogenation of alkanes. researchgate.net Research in this area is focused on developing new supports with tailored pore structures and surface functionalities to better control the nature of the active chromium species and to enhance the catalyst's performance. The use of this compound as a precursor is advantageous due to its relatively low toxicity compared to hexavalent chromium compounds. researchgate.net

Enantioselective Catalysis utilizing Chiral this compound Complexes

Exploitation of Unique Electronic and Magnetic Properties in Materials Science Research

The presence of a quadruple bond between the two chromium atoms in this compound gives rise to unique electronic and magnetic properties that are of significant interest in materials science. wikipedia.org The molecule is diamagnetic, a consequence of the pairing of all electrons in the metal-metal bonds. wikipedia.orgaip.org However, the relatively small energy gap between the highest occupied molecular orbital (the δ orbital) and the lowest unoccupied molecular orbital (the δ* orbital) means that electronic transitions can be induced with relatively low energy. researchgate.net

This small δ-δ* gap can be tuned by modifying the axial and equatorial ligands, as discussed previously. e-asct.org This tunability opens up possibilities for designing materials with specific optical and electronic properties. For example, by incorporating this compound units into polymers or extended solids, it may be possible to create materials with interesting charge transport properties or nonlinear optical responses.

Magneto-Structural Correlations in Chromium(II) Dimers

The relationship between the magnetic properties and the molecular structure of chromium dimers is an active area of research. rsc.orgrsc.org Studies on di-alkoxo bridged chromium(III) dimers have shown that the magnetic exchange interaction is strongly dependent on structural parameters like the Cr-O-Cr bridging angle and the Cr-O bond length. rsc.org While this compound itself is diamagnetic, understanding these correlations in related paramagnetic Cr(II) and Cr(III) dimers provides valuable insight into the fundamental nature of magnetic coupling in polynuclear chromium complexes. researchgate.netacs.orgmdpi.com

Applications in Molecular Electronics and Spintronics (conceptual)

The ability to tune the electronic properties of this compound by varying the axial ligands makes it a conceptually interesting candidate for applications in molecular electronics and spintronics. rsc.orgresearchgate.nete-asct.org The narrow energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), specifically the δ and δ* orbitals, can be modulated by the Lewis basicity of the axial ligands. rsc.orgresearchgate.net This tunable band gap suggests potential for its use as a component in novel electronic materials. researchgate.net Furthermore, the possibility of a transition between a diamagnetic ground state and a paramagnetic excited state opens up conceptual avenues for its application in controllable magnetism. e-asct.org

Integration of Computational Methods for Predictive Chemistry

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies of chromium dimers. rsc.orgrsc.org These calculations can accurately predict and rationalize the magnetic and structural properties of these complexes. rsc.org For instance, DFT calculations have been successful in reproducing the sign and strength of the magnetic exchange interactions in di-alkoxo bridged chromium(III) dimers. rsc.org The integration of these computational tools is crucial for developing a deeper predictive understanding of the chemistry of this compound and related compounds, guiding the design of new materials with desired properties.

Q & A

Q. What are the standard laboratory synthesis protocols for chromous acetate, and why are anaerobic conditions critical?

this compound is synthesized by reducing aqueous Cr(III) solutions (e.g., chromium sulfate) with zinc under inert atmospheres, followed by precipitation with sodium acetate . The bright red product, Cr₂(OAc)₄(H₂O)₂, is highly air-sensitive, oxidizing rapidly to Cr(III) species. Anaerobic conditions (e.g., CO₂ or N₂ environments) are essential to prevent oxidation during synthesis and handling. Post-synthesis, storage in desiccators or under inert gas is recommended .

Q. What structural characteristics define this compound, and how do they differ from chromium(III) acetate?

this compound ([Cr₂(μ-OAc)₄(H₂O)₂]) features a binuclear structure with a Cr–Cr quadruple bond (bond length ~2.36 Å) and bridging acetate ligands . This contrasts with chromium(III) acetate, which adopts a trinuclear structure with μ³-oxo bridges and no metal-metal bonds. The quadruple bond in this compound contributes to its diamagnetic properties and unique redox behavior .

Advanced Research Questions

Q. How does this compound mediate the reduction of α,β-oxido ketones, and what factors control stereochemical outcomes?

this compound reduces α,β-oxido ketones (e.g., steroidal epoxides) via single-electron transfer, forming β-hydroxy ketones with retention of configuration at the β-carbon. Solvent polarity, temperature, and steric effects influence product distribution. For example, ethanol favors β-hydroxy ketone formation (~50% yield), while acidic conditions promote conjugated ketones via dehydration . The presence of hydroxyl groups (e.g., 19-OH in steroids) can coordinate Cr(II), altering reaction pathways .

Q. What spectroscopic and computational methods are most effective for probing the electronic structure of this compound?

Key techniques include:

  • Electronic Absorption Spectroscopy : Reveals ligand-to-metal charge transfer (LMCT) bands at ~500 nm, attributed to the Cr–Cr quadruple bond .
  • X-Ray Crystallography : Confirms the binuclear structure and metal-metal bonding .
  • Magnetic Susceptibility : Validates diamagnetism due to paired electrons in the Cr–Cr bond . Computational studies (DFT) further elucidate bonding interactions and redox potentials .

Q. How do reaction conditions (e.g., solvent, reductant) impact the purity and yield of this compound in synthetic workflows?

  • Reductants : Zinc is standard, but alternatives like Cr powder may reduce side reactions.
  • Solvents : Aqueous systems yield hydrated forms, while anhydrous conditions (e.g., acetic acid) produce anhydrous Cr₂(OAc)₄ .
  • Additives : Sodium acetate buffers pH, preventing Cr(OH)₂ formation. Excess reductant minimizes residual Cr(III) .

Q. What role does the Cr–Cr quadruple bond play in this compound’s reactivity as a coordination precursor?

The quadruple bond stabilizes low-valent Cr(II), enabling ligand substitution reactions without oxidation. For example, water ligands in Cr₂(OAc)₄(H₂O)₂ can be replaced by stronger-field ligands (e.g., pyridine), modulating catalytic activity in organic transformations .

Data Analysis and Contradiction Resolution

Q. How can conflicting product distributions in this compound-mediated steroid reductions be rationalized?

Discrepancies arise from solvent-dependent pathways. In ethanol, 4β,5β-oxido cholestan-3-one yields 5β-hydroxy-3-ketone (50%), while aqueous acetone promotes conjugated ketones via acid-catalyzed dehydration . Confirming solvent purity and controlling trace acidity (e.g., adding NaOAc) resolves inconsistencies .

Methodological Best Practices

Q. What strategies ensure this compound stability during handling and storage?

  • Synthesis : Conduct under CO₂/N₂ using Schlenk lines or gloveboxes.
  • Storage : Seal in amber vials under argon; anhydrous forms are less hygroscopic .
  • Monitoring : Regularly check for color changes (red → green indicates oxidation to Cr(III)) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.